1-Benzhydrylazetidin-3-ol

Description

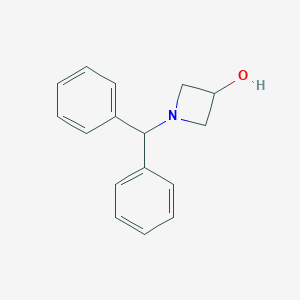

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzhydrylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAJXKGUZYDTHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20940050 | |

| Record name | 1-(Diphenylmethyl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18621-17-5 | |

| Record name | 1-Benzhydrylazetidin-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18621-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18621-17-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Diphenylmethyl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20940050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzhydrylazetidin-3-ol: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydrylazetidin-3-ol is a crucial heterocyclic building block in the synthesis of several active pharmaceutical ingredients (APIs). Its rigid azetidine core and the bulky benzhydryl protecting group make it an ideal starting material for creating complex molecules with specific stereochemistry. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its application in the synthesis of the antihypertensive drug Azelnidipine and the potential antiepileptic agent Dezinamide. The guide also delves into the mechanism of action of these APIs to highlight the significance of the this compound scaffold.

Introduction

Azetidines are a class of four-membered nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The strained four-membered ring provides a unique three-dimensional structural motif that can be exploited to design novel therapeutic agents. Among the various substituted azetidines, this compound has emerged as a particularly valuable intermediate. The benzhydryl group serves as a readily cleavable protecting group for the azetidine nitrogen, while the hydroxyl group at the 3-position provides a convenient handle for further functionalization.

This guide will provide an in-depth analysis of this compound, focusing on its synthesis and its role as a precursor to important pharmaceutical compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and use in chemical synthesis. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₇NO | [1] |

| Molecular Weight | 239.31 g/mol | [1] |

| Melting Point | 106 °C | [2] |

| Boiling Point | 353.8 ± 42.0 °C (Predicted) | [2] |

| Density | 1.189 ± 0.06 g/cm³ (Predicted) | [2] |

| Appearance | Off-White to Pale Yellow Solid | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol | [2] |

| pKa | 14.24 ± 0.20 (Predicted) | [2] |

| CAS Number | 18621-17-5 | [3] |

Table 1: Physicochemical Properties of this compound

The hydrochloride salt of this compound is also commonly used in synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₈ClNO | [1] |

| Molecular Weight | 275.77 g/mol | [1] |

| CAS Number | 90604-02-7 | [4] |

Table 2: Physicochemical Properties of this compound Hydrochloride

Synthesis of this compound

An efficient and scalable synthesis of this compound is critical for its application in drug development. An improved one-pot synthesis has been developed, which is high-yielding and chromatography-free.[5][6]

Experimental Protocol: One-Pot Synthesis

This protocol describes a multikilogram-scale synthesis of this compound.[6]

Materials:

-

Benzhydrylamine

-

Epichlorohydrin

-

Isopropyl alcohol (IPA)

-

Nitrogen gas

-

200-L glass-lined reactor

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Purge a 200-L glass-lined reactor with nitrogen.

-

Charge the reactor with isopropyl alcohol (60 L) and benzhydrylamine (12.0 kg, 65.5 mol).

-

To the stirred solution, add epichlorohydrin (7.27 kg, 78.6 mol) over a period of 1 hour, maintaining the batch temperature below 30 °C.

-

After the addition is complete, agitate the mixture for an additional 30 hours at 30 °C.

-

Monitor the reaction progress by HPLC analysis. The reaction is considered complete when less than 1.0 area % of benzhydrylamine remains.

-

Upon completion, the product can be isolated. This process typically results in a yield of 80% with a purity of 99.3 area % as determined by HPLC.[6]

Synthesis Workflow

The one-pot synthesis of this compound can be visualized as a straightforward workflow.

References

- 1. This compound Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 18621-17-5 [m.chemicalbook.com]

- 3. This compound | 18621-17-5 [chemicalbook.com]

- 4. This compound Hydrochloride - CAS:90604-02-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 1-Benzhydrylazetidin-3-ol: Core Chemical Properties and Experimental Protocols

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and characterization of this compound. This compound is a significant pharmaceutical intermediate in the synthesis of various therapeutic agents.[1] All quantitative data is presented in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Core Chemical Properties

This compound, with the CAS number 18621-17-5, is a heterocyclic compound featuring an azetidine ring substituted with a benzhydryl group at the nitrogen atom and a hydroxyl group at the 3-position.[2] Its chemical structure and properties make it a versatile building block in medicinal chemistry.

| Property | Value | Source |

| IUPAC Name | 1-(diphenylmethyl)azetidin-3-ol | PubChem |

| CAS Number | 18621-17-5 | [2][3] |

| Molecular Formula | C16H17NO | [4] |

| Molecular Weight | 239.31 g/mol | [4] |

| Melting Point | 63-65 °C or 106 °C | [3][5] |

| Boiling Point | 353.8±42.0 °C to 438.7±40.0 °C (Predicted) | [3][5] |

| Density | 1.189±0.06 g/cm3 to 1.192 g/cm3 (Predicted) | [3][5] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [5] |

| pKa | 4.69±0.10 to 14.24±0.20 (Predicted) | [3][5] |

| Appearance | Off-White to Pale Yellow Solid | [5] |

Experimental Protocols

Synthesis of this compound

An improved, one-pot, multikilogram-scale synthesis of this compound has been developed, resulting in a high yield (80%) and purity (99.3 area %) without the need for chromatography.[1][6][7]

Materials:

-

Benzhydrylamine

-

Epichlorohydrin

-

Isopropyl alcohol (IPA)

Procedure:

-

A 200-L glass-lined reactor is purged with nitrogen.

-

Isopropyl alcohol (60 L) and benzhydrylamine (12.0 kg, 65.5 mol) are charged into the reactor.

-

Epichlorohydrin (7.27 kg, 78.6 mol) is added to the stirred solution over a period of 1 hour, while maintaining the temperature below 30 °C.[1]

-

The reaction mixture is agitated for an additional 30 hours at 30 °C.

-

The reaction progress is monitored by HPLC to ensure that less than 1.0 area % of benzhydrylamine remains.[1]

Synthesis of 1-Benzhydrylazetidin-3-one from this compound

This compound can be oxidized to form 1-benzhydrylazetidin-3-one.[8]

Materials:

-

This compound hydrochloride

-

Triethylamine

-

Dimethylformamide (DMF)

-

Pyridine sulfur trioxide complex

-

Ethyl acetate

-

Hexane

-

Activated carbon

Procedure:

-

To a mixture of 1-diphenylmethylazetidin-3-ol hydrochloride (5.52 g) and triethylamine (27.9 ml), a dimethylformamide solution (80 ml) of pyridine sulfur trioxide complex (19.7 g) is added slowly and dropwise.[8]

-

The reaction mixture is stirred at 50 °C for 30 minutes and then cooled to room temperature.[8]

-

The mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine.[8]

-

Activated carbon (5 g) is added to the organic layer, and the mixture is stirred at room temperature for 3 days.[8]

-

The activated carbon is removed by filtration, and the filtrate is concentrated.

-

The residue is dissolved in methanol (200 ml), and activated carbon (10 g) is added. The mixture is stirred at room temperature for 3 days.[8]

-

The activated carbon is filtered off, and the filtrate is concentrated.

-

The residue is purified by silica gel column chromatography (eluent: heptane/ethyl acetate = 4:1, then 2:1).[8]

-

Fractions containing the target compound are collected and concentrated to yield a light yellow oil.

-

Hexane is added to the oil to induce crystallization. The crystals are collected by filtration and dried to give the final product.[8]

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H-NMR (CDCl3) of 1-Benzhydrylazetidin-3-one: δ (ppm): 4.01 (4H, s), 4.60 (1H, s), 7.22 (2H, m), 7.30 (4H, m), 7.48 (4H, m).[8][9]

-

1H-NMR of this compound Hydrochloride: 3.67 (s, 2H), 4.04 (s, 2H), 4.33 (s, 1H), 5.77 (s, 1H), 6.10 (s, 1H), 7.32-7.89 (b, 10H).[10]

Infrared (IR) Spectroscopy:

-

FTIR spectra for this compound hydrochloride have been recorded using a Bruker Tensor 27 FT-IR with a KBr technique.[11]

Visualizations

Caption: Synthesis workflow for this compound.

Caption: Synthesis of 1-Benzhydrylazetidin-3-one from its alcohol precursor.

Biological Relevance and Applications

This compound is a key intermediate in the synthesis of several pharmaceutical compounds.[1] Notably, it is utilized in the production of:

-

Dezinamide: An antiepileptic drug.[1]

-

Azelnidipine: An antihypertensive drug.[1]

-

Oral carbapenem antibiotics like tebipenem.[1]

Its structural motif is also found in various other biologically active molecules, highlighting its importance in drug discovery and development.

Safety Information

This compound is classified as a hazardous substance. It is known to cause severe skin burns and serious eye damage.[2][12] It is also harmful if swallowed or inhaled, causing irritation to the respiratory system.[12]

Handling Precautions:

-

Wear protective gloves, clothing, eye, and face protection.[2][12]

-

Use only in a well-ventilated area or under a chemical fume hood.[12]

-

Do not breathe dust, fume, gas, mist, vapors, or spray.[12]

-

Wash hands and any exposed skin thoroughly after handling.[12]

First-Aid Measures:

-

If on skin: Immediately remove all contaminated clothing and rinse the skin with water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2][12]

-

If swallowed: Rinse mouth but do NOT induce vomiting.[2]

-

If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[12]

For detailed safety information, refer to the Safety Data Sheet (SDS).[2][12][13][14]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. afgsci.com [afgsci.com]

- 3. This compound CAS#: 1862-17-5 [m.chemicalbook.com]

- 4. 18621-17-5|this compound|BLD Pharm [bldpharm.com]

- 5. This compound CAS#: 18621-17-5 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 9. 1-BENZHYDRYLAZETIDIN-3-ONE | 40320-60-3 [chemicalbook.com]

- 10. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 11. This compound Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. chemicalbook.com [chemicalbook.com]

The Central Scaffold: A Technical Guide to 1-Benzhydrylazetidin-3-ol in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydrylazetidin-3-ol is a versatile heterocyclic compound that has emerged as a critical starting material and key intermediate in the synthesis of a variety of biologically active molecules. While the intrinsic pharmacological activity of this compound itself is not extensively documented, its true significance lies in its role as a foundational scaffold for the development of potent and selective therapeutic agents. This technical guide provides an in-depth analysis of the mechanism of action of prominent drugs synthesized from this intermediate, namely the antihypertensive agent Azelnidipine and the fluoroquinolone antibiotic Delafloxacin. Furthermore, its utility in the synthesis of molecules for probing biological systems, such as Cytochrome P450 3A4 (CYP3A4) inhibitors, is discussed. This document serves as a comprehensive resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols and visual representations of relevant biological pathways.

Introduction: The Role of this compound as a Synthetic Intermediate

This compound, a substituted azetidine, possesses a unique three-dimensional structure that makes it an attractive building block in medicinal chemistry. The benzhydryl group provides steric bulk and lipophilicity, while the hydroxylated azetidine ring offers a site for further functionalization. Its primary importance is as a key intermediate in the multi-step synthesis of several marketed drugs and investigational compounds.

Mechanism of Action of Key Derivatives

The pharmacological effects of compounds derived from this compound are diverse, highlighting the versatility of this scaffold. The mechanisms of action for two prominent examples are detailed below.

Azelnidipine: L-type Calcium Channel Blockade

Azelnidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1] Its mechanism of action involves the selective inhibition of L-type calcium channels in vascular smooth muscle cells.[2][3][4] This blockade prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in blood pressure.[1][2] Azelnidipine's action is characterized by a gradual onset and long duration, which contributes to stable blood pressure control.[1]

Caption: Mechanism of Azelnidipine-induced vasodilation.

Delafloxacin: Dual Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Delafloxacin is a fourth-generation anionic fluoroquinolone antibiotic with broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[5][6] Its bactericidal action stems from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[5][7] By targeting these enzymes, Delafloxacin disrupts DNA replication, repair, and recombination, ultimately leading to bacterial cell death.[8] A key feature of Delafloxacin is its enhanced potency in acidic environments, which are often characteristic of infection sites.[7]

Caption: Delafloxacin's dual inhibition of bacterial topoisomerases.

Probing Cytochrome P450 3A4 Activity

1-(Diphenylmethyl)-3-hydroxyazetidine, another name for this compound, has been utilized in the identification of inhibitors for Cytochrome P450 3A4 (CYP3A4).[9] CYP3A4 is a crucial enzyme involved in the metabolism of a vast number of drugs, and its inhibition can lead to significant drug-drug interactions. The use of this compound in this context suggests its role as a scaffold for developing selective modulators of drug-metabolizing enzymes.

Quantitative Data Summary

As this compound is primarily an intermediate, quantitative data on its direct biological activity is scarce. The following tables summarize the activity of its key derivatives.

Table 1: In Vitro Activity of Azelnidipine

| Parameter | Target | Cell Line | Value | Reference |

|---|

| IC₅₀ | L-type Ca²⁺ Channel | A7r5 vascular smooth muscle cells | 2.8 nM |[3] |

Table 2: In Vitro Activity of Delafloxacin

| Parameter | Target | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| MIC | Staphylococcus aureus (MRSA) | 0.12 | 0.25 | [6] | |

| MIC | Streptococcus pneumoniae | ≤0.015 | 0.03 | [6] | |

| MIC | Escherichia coli | 0.25 | 1 | [6] |

| MIC | Pseudomonas aeruginosa | | 1 | 4 |[6] |

Experimental Protocols

Synthesis of this compound

An improved, one-pot, and scalable synthesis of this compound has been developed.[10] The general procedure involves the reaction of benzhydrylamine with an epoxide, followed by intramolecular cyclization. A detailed protocol is as follows:

-

Reaction Setup: A solution of benzhydrylamine in a suitable organic solvent (e.g., methanol) is prepared in a reaction vessel.

-

Epoxide Addition: Epichlorohydrin is added to the solution at a controlled temperature.

-

Cyclization: The reaction mixture is heated to induce intramolecular cyclization, forming the azetidine ring.

-

Work-up and Purification: The reaction is quenched, and the product is isolated and purified, often by recrystallization, to yield this compound.

L-type Calcium Channel Blocker Assay (Fluorescence-Based)

This protocol provides a general method for assessing the inhibitory activity of compounds on L-type calcium channels.

-

Cell Culture: Culture a suitable cell line (e.g., HEK293 cells stably expressing the CaV1.2 channel) in appropriate media.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) as per the manufacturer's instructions.

-

Compound Incubation: Add the test compound (e.g., Azelnidipine) at various concentrations to the cells and incubate.

-

Depolarization: Induce calcium influx by adding a depolarizing agent, such as a high concentration of potassium chloride (KCl).

-

Signal Detection: Measure the fluorescence intensity before and after depolarization using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of calcium influx for each compound concentration and determine the IC₅₀ value.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays are typically performed using purified enzymes and plasmid DNA.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and the test compound (e.g., Delafloxacin) at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding purified DNA gyrase.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.

-

Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on an agarose gel.

-

Visualization and Analysis: Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize under UV light. Quantify the amount of supercoiled DNA to determine the inhibitory effect of the compound and calculate the IC₅₀.

-

Reaction Mixture: Prepare a reaction mixture containing assay buffer, catenated kinetoplast DNA (kDNA), ATP, and the test compound at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding purified topoisomerase IV.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Reaction Termination: Stop the reaction with a stop buffer.

-

Gel Electrophoresis: Separate the decatenated and catenated DNA on an agarose gel.

-

Visualization and Analysis: Visualize the DNA bands and quantify the amount of decatenated DNA to determine the IC₅₀ of the inhibitor.

CYP3A4 Inhibition Assay (Luminescence-Based)

This assay measures the inhibition of CYP3A4 activity using a luminogenic probe substrate.

-

Reagent Preparation: Prepare solutions of human liver microsomes (as a source of CYP3A4), a luminogenic CYP3A4 substrate (e.g., a luciferin derivative), and an NADPH-generating system.

-

Compound Incubation: Incubate the test compound at various concentrations with the liver microsomes and the NADPH-generating system.

-

Substrate Addition: Add the luminogenic substrate to initiate the enzymatic reaction.

-

Luminescence Detection: After a defined incubation period, add a luciferin detection reagent to stop the reaction and generate a luminescent signal.

-

Signal Measurement: Measure the luminescence intensity using a luminometer.

-

Data Analysis: Calculate the percentage of inhibition of CYP3A4 activity for each compound concentration and determine the IC₅₀ value.

Conclusion

This compound is a cornerstone synthetic intermediate that provides access to a diverse range of pharmacologically significant molecules. Its structural features allow for the development of drugs with distinct mechanisms of action, from cardiovascular agents to antibiotics. Understanding the pharmacology of the final products derived from this scaffold is essential for appreciating its value in drug discovery and for inspiring the design of new therapeutic agents. The experimental protocols provided herein offer a starting point for researchers aiming to synthesize and evaluate novel compounds based on the this compound core.

References

- 1. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profoldin.com [profoldin.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 8. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]

- 9. journals.asm.org [journals.asm.org]

- 10. researchgate.net [researchgate.net]

1-Benzhydrylazetidin-3-ol: A Technical Overview of a Key Pharmaceutical Intermediate and its Potential Biological Significance

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydrylazetidin-3-ol is a heterocyclic organic compound featuring a strained four-membered azetidine ring substituted with a benzhydryl group at the nitrogen atom and a hydroxyl group at the 3-position. While primarily recognized and utilized as a crucial intermediate in the synthesis of various pharmaceutical agents, its structural motifs suggest potential for inherent biological activity. The benzhydryl moiety is a well-established pharmacophore in central nervous system (CNS) active compounds, particularly those targeting monoamine transporters. This technical guide provides a comprehensive overview of the known applications of this compound, its synthesis, and explores its potential biological activities based on the pharmacological profiles of structurally related molecules. This document also furnishes detailed experimental protocols for assays relevant to the potential targets of this compound class.

Introduction

The azetidine scaffold is a valuable building block in medicinal chemistry, offering a unique three-dimensional geometry and favorable physicochemical properties.[1] Its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic profiles. This compound serves as a key starting material in the synthesis of several marketed drugs, including the calcium channel blocker Azelnidipine and the broad-spectrum fluoroquinolone antibiotic Delafloxacin.[2] The presence of the benzhydryl group, a diphenylmethyl moiety, is a common feature in many centrally acting drugs, including antihistamines and dopamine reuptake inhibitors, suggesting that this compound itself or its close derivatives could interact with biological targets within the CNS.

Synthesis of this compound

An improved, one-pot, and scalable synthesis for this compound has been developed, which is crucial for its application as a pharmaceutical intermediate.[3]

Experimental Protocol: One-Pot Synthesis[3]

Materials:

-

Benzhydrylamine

-

Epichlorohydrin

-

Suitable solvent (e.g., methanol, ethanol)

-

Base (e.g., sodium hydroxide)

Procedure:

-

Dissolve benzhydrylamine in the chosen solvent in a reaction vessel.

-

Slowly add epichlorohydrin to the solution while maintaining a controlled temperature.

-

After the initial reaction, introduce an aqueous solution of a base (e.g., sodium hydroxide) to facilitate the intramolecular cyclization, leading to the formation of the azetidine ring.

-

The reaction mixture is stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the product is isolated through extraction and purified by recrystallization or column chromatography to yield this compound.

Potential Biological Activity

While direct biological activity data for this compound is not extensively available in public literature, the structural components of the molecule provide a strong basis for hypothesizing its potential pharmacological targets. The benzhydryl group is a known pharmacophore for monoamine transporters, and various derivatives of this compound have been explored for such activities.[4][5]

Monoamine Transporter Inhibition

The monoamine transporters—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—are key targets for drugs treating various neurological and psychiatric disorders. The benzhydryl moiety is present in several potent monoamine reuptake inhibitors. It is plausible that this compound could exhibit inhibitory activity at one or more of these transporters.

To ascertain this, radioligand binding assays and neurotransmitter uptake inhibition assays would be the primary screening methods.

Experimental Protocol: Monoamine Transporter Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for DAT, SERT, and NET.

Materials:

-

Cell membranes prepared from cells stably expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, and [³H]Nisoxetine for NET.

-

Test compound: this compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Non-specific binding inhibitors (e.g., 10 µM GBR 12909 for DAT, 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the corresponding non-specific inhibitor.

-

Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression of the competition binding data. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

Objective: To determine the functional potency (IC50) of this compound to inhibit the uptake of dopamine, serotonin, and norepinephrine.

Materials:

-

Cells stably expressing human DAT, SERT, or NET.

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

-

Test compound: this compound.

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation counter.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a short period.

-

Initiate the uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a defined period at a controlled temperature (e.g., room temperature or 37°C).

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of uptake inhibition against the concentration of this compound to determine the IC50 value.

Data Presentation

As no specific quantitative biological activity data for this compound is publicly available, the following table is a template that would be used to summarize such data if it were generated from the aforementioned assays.

Table 1: Hypothetical Biological Activity Profile of this compound

| Target | Assay Type | Species | Radioligand | Result (IC50/Ki, nM) |

| Dopamine Transporter (DAT) | Binding Affinity | Human | [³H]WIN 35,428 | Data not available |

| Serotonin Transporter (SERT) | Binding Affinity | Human | [³H]Citalopram | Data not available |

| Norepinephrine Transporter (NET) | Binding Affinity | Human | [³H]Nisoxetine | Data not available |

| Dopamine Transporter (DAT) | Uptake Inhibition | Human | [³H]Dopamine | Data not available |

| Serotonin Transporter (SERT) | Uptake Inhibition | Human | [³H]Serotonin | Data not available |

| Norepinephrine Transporter (NET) | Uptake Inhibition | Human | [³H]Norepinephrine | Data not available |

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for screening a compound for its activity on monoamine transporters.

Conclusion

This compound is a compound of significant interest in pharmaceutical development, primarily due to its role as a versatile intermediate. While its own biological activity profile remains to be fully elucidated, its structural features, particularly the benzhydryl moiety, strongly suggest a potential for interaction with CNS targets such as monoamine transporters. The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this and related compounds. Further investigation into the direct pharmacological effects of this compound is warranted and could unveil novel therapeutic applications for this intriguing molecule. At present, a comprehensive assessment of its biological activity is hindered by the lack of publicly available quantitative data.

References

- 1. This compound Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Azetidine Core: A Technical Guide to 1-Benzhydrylazetidin-3-ol and Its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzhydrylazetidin-3-ol is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its rigid four-membered azetidine ring, substituted with a bulky benzhydryl group, provides a unique structural scaffold for the development of a diverse range of therapeutic agents. While this compound itself is primarily recognized as a key synthetic intermediate, its core structure is integral to the pharmacological activity of several marketed drugs and clinical candidates. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological significance of this compound and its derivatives, with a focus on their applications in drug discovery and development.

Synthesis of this compound and Key Derivatives

The synthesis of this compound has been optimized to allow for large-scale production with high purity. Furthermore, its hydroxyl group and the azetidine ring offer multiple points for chemical modification, leading to a variety of derivatives with distinct biological activities.

Improved One-Pot Synthesis of this compound

An efficient, high-yield, and chromatography-free one-pot synthesis has been developed for the multikilogram-scale production of this compound.[1][2] This process involves the reaction of benzhydrylamine with epichlorohydrin in isopropanol.

Experimental Protocol:

-

A solution of benzhydrylamine in isopropanol is prepared in a reactor under a nitrogen atmosphere.

-

Epichlorohydrin is added dropwise to the stirred solution, maintaining the temperature below 30 °C.

-

The reaction mixture is stirred for an extended period (approximately 30 hours) at 30 °C.

-

The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) to ensure the consumption of benzhydrylamine.

-

Upon completion, the reaction mixture is heated to reflux for several hours.

-

The mixture is then cooled, and the precipitated product is isolated by filtration.

-

The collected solid is washed with isopropanol and dried under vacuum to yield this compound as a solid.

Table 1: Summary of Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Yield | 80% | [1][2] |

| Purity (by HPLC) | >99.3% | [1][2] |

| Scale | Multikilogram | [1] |

| Chromatography | Not required | [1][2] |

Synthesis of 1-Benzhydrylazetidin-3-one

1-Benzhydrylazetidin-3-one, a key derivative, is synthesized by the oxidation of this compound. This ketone derivative serves as an intermediate for the synthesis of various other compounds, including novel γ-aminobutyric acid (GABA) uptake inhibitors.

Experimental Protocol (Swern Oxidation):

-

A solution of oxalyl chloride in dichloromethane is cooled to -78 °C.

-

Dimethyl sulfoxide (DMSO) is added dropwise to the cooled solution.

-

A solution of this compound in dichloromethane is then added slowly to the reaction mixture at -78 °C.

-

The mixture is stirred for 1 hour at this temperature.

-

Triethylamine is added, and the reaction is allowed to warm to room temperature.

-

The reaction is quenched with water, and the organic layer is separated.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 1-Benzhydrylazetidin-3-one.

Table 2: Summary of Quantitative Data for the Synthesis of 1-Benzhydrylazetidin-3-one

| Parameter | Value | Reference |

| Yield | 96% | |

| Starting Material | This compound | |

| Oxidizing Agent | Oxalyl chloride/DMSO |

Pharmacological Significance and Therapeutic Applications

The 1-benzhydrylazetidine scaffold is a privileged structure in medicinal chemistry, forming the core of drugs targeting a range of conditions from cardiovascular disease to neurological disorders.

Azelnidipine: A Calcium Channel Blocker

This compound is a key intermediate in the synthesis of Azelnidipine, a third-generation dihydropyridine calcium channel blocker used for the treatment of hypertension.[3][4]

Mechanism of Action: Azelnidipine selectively blocks L-type calcium channels in vascular smooth muscle cells.[5][6] This inhibition of calcium influx leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[5][6] Azelnidipine exhibits a gradual onset and long duration of action, which helps to avoid reflex tachycardia.[6]

Dezinamide: An Antiepileptic Agent

This compound also serves as a crucial building block for the synthesis of Dezinamide, an antiepileptic drug. Dezinamide is investigated for its potential to treat various seizure types.

Mechanism of Action: Dezinamide is reported to act as an NMDA receptor antagonist. By blocking the NMDA receptor, Dezinamide can reduce excessive excitatory neurotransmission in the brain, which is a key factor in the generation and spread of seizures.

Derivatives as Monoamine Transporter Inhibitors

A significant area of research for 1-benzhydrylazetidine derivatives has been in the development of inhibitors of monoamine transporters, which are critical for regulating the levels of neurotransmitters like dopamine, serotonin, and norepinephrine in the brain. These transporters are important targets for the treatment of depression, anxiety, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders.

A series of piperidine-based derivatives incorporating a benzhydryloxy moiety, structurally related to this compound, have shown high affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Table 3: In Vitro Binding Affinities (Ki, nM) of Representative Benzhydryloxy-piperidine Derivatives for Monoamine Transporters

| Compound | DAT (Ki, nM) | NET (Ki, nM) | SERT (Ki, nM) |

| Derivative 1 | 1.55 | 14.1 | 259 |

| Derivative 2 | 2.29 | 78.4 | 155 |

Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the specific monoamine transporter.

-

Cell Culture: Human embryonic kidney (HEK 293) cells stably expressing the human dopamine, norepinephrine, or serotonin transporter are cultured in appropriate media.

-

Assay Preparation: Cells are harvested and seeded into 96-well plates.

-

Compound Incubation: The cells are pre-incubated with various concentrations of the test compound (e.g., a 1-benzhydrylazetidine derivative) or a reference inhibitor.

-

Initiation of Uptake: A radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to each well to initiate the uptake process.

-

Termination of Uptake: After a defined incubation period at a controlled temperature (e.g., room temperature or 37°C), the uptake is terminated by rapid washing with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Quantification: The cells are lysed, and the amount of intracellular radioactivity is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curves. The Ki value is then calculated using the Cheng-Prusoff equation.

Signaling Pathways of Monoamine Transporters

The inhibition of monoamine transporters by 1-benzhydrylazetidine derivatives leads to an increase in the extracellular concentration of the respective neurotransmitters, thereby enhancing their signaling.

Conclusion

This compound is a cornerstone synthetic intermediate that provides access to a wide array of pharmacologically active molecules. Its derivatives have shown significant promise in targeting calcium channels and monoamine transporters, leading to the development of treatments for hypertension, epilepsy, and various neurological disorders. The rigid azetidine core, combined with the lipophilic benzhydryl group, offers a versatile and tunable scaffold for further drug discovery efforts. The continued exploration of new derivatives based on this core structure holds great potential for the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. What is the mechanism of Azelnidipine? [synapse.patsnap.com]

- 2. What is Azelnidipine used for? [synapse.patsnap.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Azelnidipine | 123524-52-7 [chemicalbook.com]

- 5. 1mg.com [1mg.com]

- 6. Azelnidipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

The Core of 1-Benzhydrylazetidin-3-ol Synthesis: A Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

1-Benzhydrylazetidin-3-ol is a crucial building block in the synthesis of various pharmaceutical compounds. Its azetidine ring system is a key feature in a number of biologically active molecules. This technical guide provides an in-depth look at the pivotal intermediates involved in its synthesis, complete with detailed experimental protocols and quantitative data to facilitate research and development efforts.

Synthetic Pathways and Key Intermediates

The most prevalent and efficient synthesis of this compound involves the reaction of benzhydrylamine with epichlorohydrin. This process can be performed as a one-pot synthesis, which is advantageous for large-scale production due to its efficiency and reduced number of isolation steps.[1][2][3]

The primary pathway proceeds through the formation of a key intermediate, 3-chloro-1-diphenylmethylamino-2-hydroxypropane . This intermediate is subsequently cyclized to form the desired this compound.[2][3] An alternative, though related, intermediate that can be formed is 1-benzhydrylazetidin-3-yl methanesulfonate , which can also serve as a precursor.[2][3]

The overall synthetic scheme can be visualized as a direct pathway from readily available starting materials to the final product, highlighting the efficiency of this synthetic route.

Caption: Synthetic pathway for this compound.

Quantitative Data Summary

The efficiency of the synthesis is highlighted by the high yields and purity achieved, particularly in the optimized one-pot process. The following table summarizes the key quantitative data from reported experimental protocols.

| Parameter | Value | Reference |

| Yield (One-Pot Synthesis) | 80% | [1][2][4] |

| Purity (HPLC) | 99.3 area % | [1][2][4] |

| Reaction Time (Initial Reaction) | 30 hours | [2] |

| Reaction Temperature (Initial Reaction) | <30 °C | [2] |

| Yield (Hydrochloride Salt Formation) | 96% (over two steps) | [2] |

Detailed Experimental Protocols

For reproducibility and adaptation in various research settings, detailed experimental protocols for the key synthetic steps are provided below.

Synthesis of this compound (One-Pot Method)

This protocol is adapted from an improved process designed for large-scale synthesis.[2]

Materials:

-

Benzhydrylamine

-

Epichlorohydrin

-

Isopropyl Alcohol (IPA)

-

Water

-

n-Hexane

Procedure:

-

A suitable reactor is purged with nitrogen and charged with isopropyl alcohol (IPA) and benzhydrylamine.

-

Epichlorohydrin is added to the stirred solution over a period of 1 hour, ensuring the temperature is maintained below 30 °C.

-

The reaction mixture is agitated for an additional 30 hours at 30 °C. The reaction progress is monitored by HPLC until less than 1.0 area % of benzhydrylamine remains.

-

Upon completion, the reaction mixture is concentrated under vacuum.

-

Water is added to the residue, and the pH is adjusted with a suitable base to facilitate the cyclization and precipitation of the product.

-

The resulting slurry is stirred, filtered, and the wet cake is washed sequentially with water and n-hexane.

-

The product is dried under vacuum at a temperature below 50 °C to yield this compound as a white solid.

References

A Comprehensive Technical Guide to 1-Benzhydrylazetidin-3-ol (CAS: 18621-17-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzhydrylazetidin-3-ol is a pivotal heterocyclic building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of a variety of pharmaceutical agents. Its rigid four-membered azetidine core, substituted with a bulky benzhydryl group, provides a unique structural scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of the chemical properties, synthesis, and, most importantly, the application of this compound in the synthesis of bioactive molecules. While the compound itself is not marketed as an active pharmaceutical ingredient, its utility is demonstrated through the mechanisms of the drugs it helps create. This document also includes detailed experimental protocols and visual diagrams to aid researchers in their drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a solid at room temperature, with its hydrochloride salt also being commonly used in synthesis. The physicochemical properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference |

| CAS Number | 18621-17-5 | |

| Molecular Formula | C₁₆H₁₇NO | |

| Molecular Weight | 239.31 g/mol | |

| Appearance | Off-White to Pale Yellow Solid | |

| Melting Point | 106 °C | |

| Boiling Point (Predicted) | 353.8 ± 42.0 °C | |

| Density (Predicted) | 1.189 ± 0.06 g/cm³ | |

| pKa (Predicted) | 14.24 ± 0.20 | |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | |

| InChI | InChI=1S/C16H17NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16,18H,11-12H2 | |

| Canonical SMILES | C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)O |

Note: Some physical properties are predicted values from computational models.

Synthesis of this compound

An efficient, one-pot synthesis method has been developed for the multikilogram-scale production of this compound, achieving high yield and purity without the need for column chromatography.

Experimental Protocol: One-Pot Synthesis

Materials:

-

Benzhydrylamine

-

Epichlorohydrin

-

Isopropyl Alcohol (IPA)

-

Nitrogen gas

Procedure:

-

A suitable glass-lined reactor is purged with nitrogen.

-

Isopropyl alcohol (IPA) is charged into the reactor, followed by benzhydrylamine.

-

The solution is stirred, and epichlorohydrin is added over a period of 1 hour, ensuring the temperature is maintained below 30 °C.

-

After the addition is complete, the reaction mixture is agitated for an additional 30 hours at 30 °C.

-

The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to confirm the consumption of benzhydrylamine (typically less than 1.0 area % remaining).

-

Upon completion, the product is isolated. This process has been reported to yield approximately 80% with a purity of 99.3 area %.

Synthesis Workflow Diagram

Caption: One-pot synthesis of this compound.

Role as a Pharmaceutical Intermediate

The primary significance of this compound lies in its utility as a versatile intermediate for synthesizing a range of pharmaceuticals. Its rigid azetidine ring and the benzhydryl group serve as important pharmacophoric features or as protecting groups that are later removed.

Synthesis of Azelnidipine (Antihypertensive)

This compound is a key precursor in the synthesis of Azelnidipine, a third-generation dihydropyridine calcium channel blocker. Azelnidipine is used for the treatment of hypertension.

Mechanism of Action of Azelnidipine: Azelnidipine functions by blocking L-type calcium channels in vascular smooth muscle cells. This inhibition of calcium influx leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure. It is noted for its gradual onset and long duration of action, which helps in avoiding reflex tachycardia.

A Comprehensive Technical Guide to 1-Benzhydrylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Benzhydrylazetidin-3-ol, a key intermediate in pharmaceutical synthesis. The document outlines its chemical properties, synthesis methodologies, and analytical data, presented in a format tailored for scientific and research applications.

Core Compound Data

This compound is a heterocyclic organic compound featuring an azetidine ring substituted with a benzhydryl group at the nitrogen atom and a hydroxyl group at the 3-position. Its chemical properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₁₆H₁₇NO | [1][2] |

| Molecular Weight | 239.31 g/mol | [2] |

| CAS Number | 18621-17-5 | [1][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in methanol | [2] |

| Purity | ≥98% | [2] |

Note: The hydrochloride salt of this compound (this compound hydrochloride) has a molecular formula of C₁₆H₁₈ClNO and a molecular weight of 275.77 g/mol .[4]

Experimental Protocols for Synthesis

Several synthetic routes for this compound and its derivatives have been documented. Below are detailed methodologies from published literature and patents.

This method involves the intramolecular cyclization of an amino-halohydrin precursor.

Procedure:

-

A solution of 1-(diphenylmethylamino)-3-chloro-2-propanol (1 mole) is prepared in ethanol (2 L).

-

The solution is cooled to 0°C.

-

N,N-diisopropylethylamine (DIPEA) (1 mole) is added slowly to the reaction mixture.

-

The mixture is then heated to 90°C and refluxed overnight.

-

After the reaction is complete, the solvent is removed by distillation under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a solvent mixture of acetone and petroleum ether, affording a 75% yield.[3]

This patented method describes the synthesis of the hydrochloride salt starting from benzhydrylamine and epichlorohydrin.[5]

Step 1: Preparation of Reaction Solution I

-

Benzhydrylamine (e.g., 1500g, 8.19 mol) is added to a 5L four-hole boiling flask.

-

The temperature is controlled at 20-25°C.

-

Ethanol (1.5L) is added, followed by epichlorohydrin (984.52g, 10.64 mol), maintaining the molar ratio of benzhydrylamine to epichlorohydrin at 1:1.3. The mixture is stirred.[5]

Step 2: Preparation of Reaction Solution II

-

The reaction solution I is allowed to react at a temperature between 0°C and 60°C (preferably 25-30°C) for a duration of 1-72 hours (preferably 40-50 hours).[5]

Step 3: Synthesis of this compound Hydrochloride

-

Reaction solution II is pumped through a microreactor at a flow rate of 1-200 ml/min.

-

The microreactor is heated to a temperature between 60-250°C (preferably 220-240°C) under a pressure of 0-2 MPa.

-

After the reaction is complete, the product is isolated and purified to obtain white crystals of 1-diphenyl-methyl-3-hydroxy azetidine hydrochloride.[5]

This protocol describes the conversion of the alcohol to the corresponding ketone, a common subsequent step in pharmaceutical synthesis.[6][7]

Procedure using Sulfur Trioxide-Pyridine Complex:

-

A solution of 1-(diphenylmethyl)azetidin-3-ol hydrochloride (20 g, 72.5 mmol) is prepared in a mixture of tetrahydrofuran (69 mL) and dimethyl sulfoxide (173 mL).

-

Triethylamine (50.5 mL, 362.6 mmol) is added to the stirring solution.

-

Sulfur trioxide-pyridine complex (69 g, 433 mmol) is added in batches over 10 minutes.

-

The resulting yellow solution is stirred for 2 hours at room temperature and then poured into cold water (173 mL).

-

The product is extracted with a 1:1 mixture of ethyl acetate and hexane.

-

The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[6]

Synthesis and Reaction Workflow

The following diagrams illustrate the logical flow of the synthesis and subsequent reactions of this compound.

Caption: Synthesis workflow for this compound.

Caption: Oxidation of this compound to its ketone derivative.

References

- 1. 18621-17-5|this compound|BLD Pharm [bldpharm.com]

- 2. britiscientific.com [britiscientific.com]

- 3. This compound | 18621-17-5 [chemicalbook.com]

- 4. This compound Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 6. Page loading... [guidechem.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

1-Benzhydrylazetidin-3-ol solubility characteristics

An In-depth Technical Guide to the Solubility Characteristics of 1-Benzhydrylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its molecular structure, featuring a benzhydryl group and a polar azetidin-3-ol moiety, imparts a unique combination of lipophilicity and hydrophilicity that dictates its behavior in various solvent systems. A thorough understanding of its solubility is paramount for successful drug development, influencing everything from reaction kinetics in synthesis to bioavailability and formulation of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the theoretical and practical aspects of characterizing the solubility of this compound, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is essential before embarking on solubility studies. These parameters provide clues to its expected behavior in different environments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₇NO | [1] |

| Molecular Weight | 239.31 g/mol | [2] |

| Appearance | Off-White to Pale Yellow Solid | [3] |

| Melting Point | 106 °C | [3] |

| Boiling Point (Predicted) | 353.8 ± 42.0 °C | [3] |

| Density (Predicted) | 1.189 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 14.24 ± 0.20 | [3] |

| Storage | Keep in dark place, Sealed in dry, Room Temperature | [1][3] |

Theoretical Framework of Solubility

The solubility of a compound is a complex interplay of its intrinsic properties and the characteristics of the solvent. For a molecule like this compound, which possesses both nonpolar (benzhydryl group) and polar (hydroxyl and amine groups) features, and is a weak base, several factors are at play.

The Role of Solvent Polarity

The principle of "like dissolves like" is a fundamental concept in solubility.

-

Polar Solvents: Solvents like water, methanol, and ethanol can engage in hydrogen bonding with the hydroxyl group and the nitrogen atom of the azetidine ring, promoting dissolution.

-

Nonpolar Solvents: Aprotic solvents with lower polarity, such as chloroform, can interact favorably with the large, nonpolar benzhydryl group.[2][3]

The observed "slight" solubility in both methanol and chloroform suggests a balance between these interactions.[2][3]

Impact of pH on the Solubility of a Weak Base

The azetidine nitrogen in this compound can be protonated, making the compound's aqueous solubility highly dependent on pH. The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a weak base is described by the Henderson-Hasselbalch equation.[4][5]

Total Solubility (S_T) = S₀ * (1 + 10^(pKa - pH))

Where:

-

S_T is the total solubility at a given pH.

-

S₀ is the intrinsic solubility of the un-ionized form.

-

pKa is the acid dissociation constant of the conjugate acid.

This equation illustrates that for a weak base, solubility increases as the pH of the solution becomes more acidic (lower pH) because the equilibrium shifts towards the more soluble, ionized (protonated) form.[4]

Caption: pH-dependent equilibrium of this compound.

Qualitative Solubility Profile

Preliminary assessments have characterized this compound as a solid that is slightly soluble in chloroform and methanol.[2][3] This qualitative information is a useful starting point but is insufficient for formulation development or quantitative structure-activity relationship (QSAR) modeling, which necessitates precise, quantitative data.

Experimental Determination of Aqueous Solubility

To move beyond a qualitative understanding, rigorous experimental protocols are required. The choice between a thermodynamic and a kinetic solubility assay depends on the stage of drug discovery and the intended application of the data.[6] Thermodynamic solubility is the true equilibrium value, crucial for later-stage development, while kinetic solubility is a higher-throughput method often used for early-stage compound screening.[6][7]

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the true solubility of a compound at equilibrium.[5]

Objective: To determine the equilibrium solubility of this compound in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).

Methodology:

-

Preparation:

-

Accurately weigh an excess amount of solid this compound (e.g., 2-5 mg) into a glass vial. The key is to have undissolved solid remaining at the end of the experiment.[5]

-

Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.

-

Prepare at least three replicates for each condition.[5]

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.[8]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the undissolved solid.

-

Separate the dissolved compound from the undissolved solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or by centrifugation at high speed (e.g., >10,000 g for 15 minutes) and collecting the supernatant.[7]

-

-

Quantification:

-

Prepare a standard curve of this compound of known concentrations in the same buffer.

-

Analyze the filtered or centrifuged supernatant and the standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

-

The concentration of the compound in the supernatant is its thermodynamic solubility.

-

Caption: Workflow for Thermodynamic Solubility Assay.

Protocol 2: Kinetic Solubility Determination

This high-throughput method measures the solubility of a compound upon its precipitation from a concentrated organic stock solution into an aqueous buffer.[11] It is particularly useful for screening large numbers of compounds in early drug discovery.[6][12]

Objective: To rapidly assess the kinetic solubility of this compound.

Methodology:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[12]

-

-

Assay Plate Preparation:

-

In a 96-well microtiter plate, add a small volume of the DMSO stock solution (e.g., 2 µL) to the wells.

-

Rapidly add the aqueous buffer (e.g., 98 µL of PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (e.g., 2%).[11]

-

-

Incubation:

-

Seal the plate and shake it at room temperature for a shorter, defined period, typically 1 to 2 hours.[7]

-

-

Detection and Quantification:

-

The point at which the compound precipitates and the solution becomes turbid is its kinetic solubility. This can be measured in several ways:

-

Nephelometry: A nephelometer measures the light scattered by undissolved particles.[6][13]

-

Direct UV/Filtration: The plate is filtered to remove any precipitate. The concentration of the compound remaining in the filtrate is then determined by UV-Vis spectrophotometry against a standard curve.[11][13]

-

-

Establishing a pH-Solubility Profile

Given that this compound is a weak base, its solubility will vary significantly with pH. Mapping this relationship is crucial for predicting its behavior in the gastrointestinal tract.

Objective: To determine the solubility of this compound across a physiologically relevant pH range (e.g., pH 2 to 8).

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

-

Solubility Determination: Perform the thermodynamic (shake-flask) solubility assay as described in Protocol 1 in each of the different pH buffers.

-

Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. The resulting curve will visually represent the pH-solubility profile of the compound, which is expected to show high solubility at low pH and a decrease as the pH approaches and exceeds the pKa of the compound's conjugate acid.[14]

Data Interpretation and Reporting

The output of these experiments should be a clear and quantitative measure of solubility.

-

Thermodynamic Solubility: Report as a single value in µg/mL or µM at a specific pH and temperature (e.g., "The thermodynamic solubility of this compound in PBS at pH 7.4 and 25°C was determined to be X µg/mL.").

-

Kinetic Solubility: Report as the concentration at which precipitation was observed under the specific assay conditions (e.g., "The kinetic solubility in PBS (2% DMSO) after 2 hours was Y µM.").

-

pH-Solubility Profile: Present the data in a table and as a graph of log(Solubility) vs. pH.

Conclusion

While publicly available data on the quantitative solubility of this compound is limited, this guide provides the theoretical foundation and detailed, actionable protocols for its comprehensive characterization. By applying the principles of solvent chemistry and employing robust experimental methods such as the shake-flask and kinetic assays, researchers can generate the critical data needed to guide synthesis, formulation, and further development of this important pharmaceutical intermediate. A thorough understanding of solubility, particularly the pH-dependent profile, is a non-negotiable prerequisite for advancing any drug candidate with this core structure through the development pipeline.

References

- 1. 18621-17-5|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 18621-17-5 [amp.chemicalbook.com]

- 3. This compound CAS#: 18621-17-5 [m.chemicalbook.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. enamine.net [enamine.net]

- 8. evotec.com [evotec.com]

- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. charnwooddiscovery.com [charnwooddiscovery.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. pubs.acs.org [pubs.acs.org]

Technical Guide: Determination of the Melting Point of 1-Benzhydrylazetidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the determination of the melting point of 1-Benzhydrylazetidin-3-ol, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the physical and chemical properties, experimental protocols for melting point determination and synthesis, and the role of this compound in drug development.

Compound Overview

This compound (CAS No. 18621-17-5) is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its structure consists of an azetidine ring substituted with a benzhydryl group at the nitrogen atom and a hydroxyl group at the 3-position. This compound is a solid at room temperature, appearing as an off-white to pale yellow powder.

Quantitative Data

The accurate determination of the melting point is a fundamental indicator of the purity of a crystalline solid. The reported melting point and other physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Melting Point | 106 °C | [1] |

| Molecular Formula | C₁₆H₁₇NO | |

| Molecular Weight | 239.31 g/mol | |

| Appearance | Off-White to Pale Yellow Solid | [1] |

| Boiling Point (Predicted) | 353.8 ± 42.0 °C | [1] |

| Density (Predicted) | 1.189 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 14.24 ± 0.20 | [1] |

Experimental Protocols

Melting Point Determination

The melting point of this compound can be determined using a standard capillary melting point apparatus. The following protocol is a general procedure that can be adapted for this specific compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the this compound sample should be finely ground into a powder using a mortar and pestle to ensure uniform heat distribution.[2]

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The packed capillary tube is placed into the sample holder of the melting point apparatus.

-

Initial Determination (Rapid Heating): A preliminary melting point can be determined by heating the sample at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting range.

-

Accurate Determination (Slow Heating): For an accurate measurement, a fresh sample is heated to a temperature about 10-15 °C below the approximate melting point found in the initial determination. The heating rate is then reduced to 1-2 °C/min.

-

Observation and Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).[3]

Synthesis of this compound

An improved, one-pot synthesis method for this compound has been developed, which is high-yielding (around 80%) and does not require chromatography for purification.

Materials:

-

Benzhydrylamine

-

Epichlorohydrin

-

Isopropyl alcohol (IPA)

Procedure:

-

A solution of benzhydrylamine in isopropyl alcohol is prepared in a suitable reactor.

-

Epichlorohydrin is added slowly to the stirred solution while maintaining the temperature below 30 °C.

-

The reaction mixture is agitated for an extended period (e.g., 30 hours) at the same temperature.

-

The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the starting material.

This process has been shown to produce this compound with high purity (≥99.0%).

Role in Drug Development and Experimental Workflow

This compound is a valuable intermediate in the synthesis of several therapeutic agents. Its structural components are incorporated into final drug molecules that target a range of conditions.

References

An In-depth Technical Guide to 1-Benzhydrylazetidin-3-ol Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 1-Benzhydrylazetidin-3-ol hydrochloride salt, a key intermediate in the synthesis of various pharmaceutical compounds. This document consolidates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis, and its role in further chemical transformations.

Core Properties and Data

This compound hydrochloride is a white to off-white solid. Its chemical structure consists of an azetidine ring substituted with a benzhydryl group at the nitrogen atom and a hydroxyl group at the 3-position, neutralized with hydrochloric acid.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its hydrochloride salt.

| Property | Value | Source |

| Chemical Formula | C₁₆H₁₈ClNO | --INVALID-LINK-- |

| Molecular Weight | 275.77 g/mol | --INVALID-LINK-- |

| Melting Point | 172-174 °C | --INVALID-LINK-- |

| Boiling Point (Predicted) | 353.8±42.0 °C (for free base) | --INVALID-LINK-- |

| Density (Predicted) | 1.189±0.06 g/cm³ (for free base) | --INVALID-LINK-- |

| pKa (Predicted) | 14.24±0.20 (for free base) | --INVALID-LINK-- |

| Solubility | Slightly soluble in Chloroform and Methanol (for free base) | --INVALID-LINK-- |

Spectral Data

The spectral data is crucial for the identification and characterization of the compound.

| Spectrum | Data | Source |

| ¹H-NMR (DMSO-d₆) | δ 7.30-7.70 (10H, m, aryl-H), 5.85 (1H, s, CH), 5.80 (1H, d, OH), 4.46 (1H, m, CH), 3.70-4.20 (4H, m, CH₂) | --INVALID-LINK-- |

| Mass Spectrum (M+H⁺) | m/z 275.7 | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion to the hydrochloride salt and other derivatives are presented below.

Synthesis of this compound (Free Base)

Method 1: From 1-(Diphenylmethylamino)-3-chloro-2-propanol

This protocol involves the intramolecular cyclization of an amino alcohol precursor.

-

Reaction Setup: A solution of 1-(diphenylmethylamino)-3-chloro-2-propanol (276 g, 1 mol) is prepared in ethanol (2 L).

-

Base Addition: The solution is cooled to 0 °C, and N,N-diisopropylethylamine (DIPEA) (129 g, 1 mol) is added slowly.

-

Cyclization: The reaction mixture is heated to 90 °C and refluxed overnight.

-

Work-up: Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a solvent mixture of acetone and petroleum ether to yield this compound (179 g, 75% yield).[1]

Synthesis of this compound Hydrochloride Salt

Method 1: From this compound

This is a straightforward acid-base reaction.

-

Reaction Setup: this compound (9.70 g) is suspended in a 4.5 M solution of hydrochloric acid in ethyl acetate (35 mL) at room temperature.

-

Reaction: The mixture is stirred for 10 minutes.

-

Isolation: The solvent is removed by evaporation to yield this compound hydrochloride (12.0 g, 100% yield).

Method 2: One-Pot Synthesis from Benzhydrylamine and Epichlorohydrin

This method, detailed in a patent, describes a one-pot synthesis followed by purification.

-

Reaction Solution I Preparation: Benzhydrylamine and epichlorohydrin are mixed in a 1:1 to 1:2 molar ratio (preferably 1:1.3) in an organic solvent (e.g., propyl carbinol) at 20-25 °C.

-

Reaction Solution II Preparation: The resulting solution is allowed to react at 25-30 °C for 40-50 hours.

-

Cyclization and Salt Formation: The reaction solution is then heated to 220-240 °C in a microreactor.

-

Purification: The product is purified by cooling, crystallization, filtration, washing with ethyl acetate, and drying to obtain white crystals of this compound hydrochloride with a purity of >99% and a yield of 74-77%.[2]

Oxidation to 1-Benzhydrylazetidin-3-one

This compound hydrochloride can be oxidized to the corresponding ketone.

-

Reaction Setup: A mixture of this compound hydrochloride (5.52 g) and triethylamine (27.9 ml) is prepared.

-

Oxidizing Agent Addition: A solution of sulfur trioxide pyridine complex (19.7 g) in dimethylformamide (80 ml) is added dropwise.

-

Reaction: The mixture is stirred at 50 °C for 30 minutes and then cooled to room temperature.

-

Work-up: The reaction mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine.

-

Purification: The product is purified by column chromatography on silica gel.[3]